REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][nH:7][c:8]2[cH:9][c:10]([Br:14])[cH:11][cH:12][c:13]12.[Cl:28][CH2:29][Cl:30].[I:21][CH3:22].[K+:19].[K+:20].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][n:7]([CH3:15])[c:8]2[cH:9][c:10]([Br:14])[cH:11][cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]c2cc(Br)ccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
|
COC(=O)c1cn(C)c2cc(Br)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |